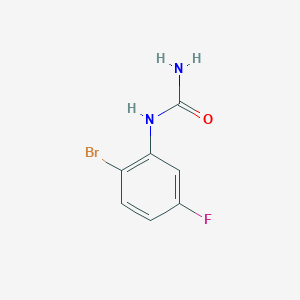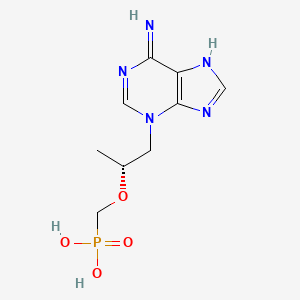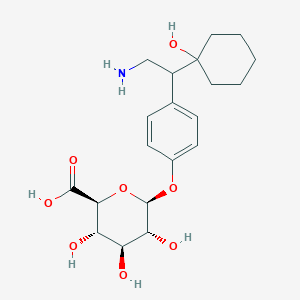![molecular formula C18H21N5O4 B13434551 (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazinone ring, an oxadiazole ring, and a pyrrolidinecarboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazinone ring, followed by the formation of the oxadiazole ring, and finally, the coupling with the pyrrolidinecarboxamide.
Benzoxazinone Ring Formation: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the benzoxazinone and oxadiazole intermediates with a pyrrolidinecarboxamide derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
Benzoxazinone Derivatives: Compounds with similar benzoxazinone rings.
Oxadiazole Derivatives: Compounds containing oxadiazole rings.
Pyrrolidinecarboxamide Derivatives: Compounds with pyrrolidinecarboxamide moieties.
Uniqueness
What sets (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide apart is its unique combination of these three distinct structural motifs, which may confer unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C18H21N5O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
(2S)-N-(3-oxo-4H-1,4-benzoxazin-7-yl)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O4/c1-10(2)16-21-17(27-22-16)13-4-3-7-23(13)18(25)19-11-5-6-12-14(8-11)26-9-15(24)20-12/h5-6,8,10,13H,3-4,7,9H2,1-2H3,(H,19,25)(H,20,24)/t13-/m0/s1 |
InChIキー |
ABYGQVIQHWDIIB-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)C1=NOC(=N1)[C@@H]2CCCN2C(=O)NC3=CC4=C(C=C3)NC(=O)CO4 |
正規SMILES |
CC(C)C1=NOC(=N1)C2CCCN2C(=O)NC3=CC4=C(C=C3)NC(=O)CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
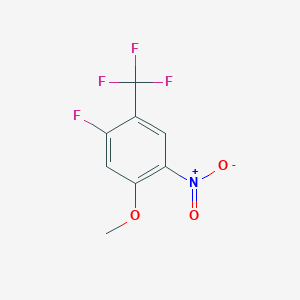
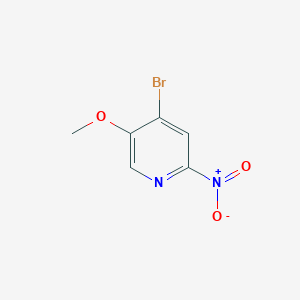
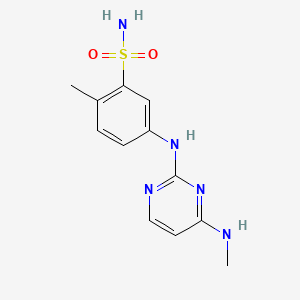
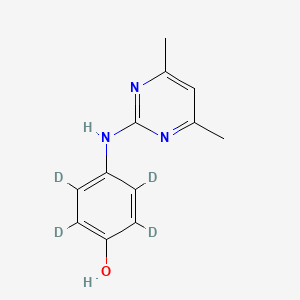
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
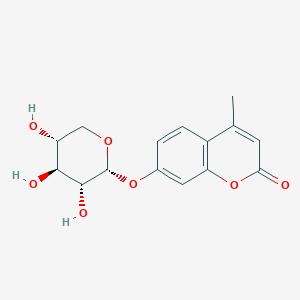
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
